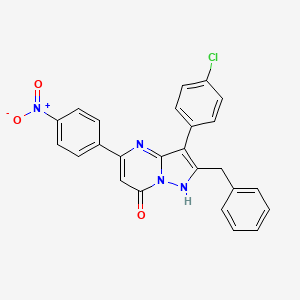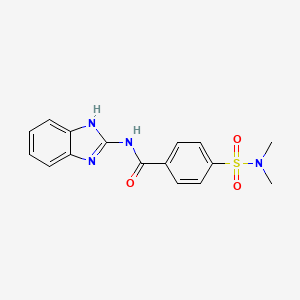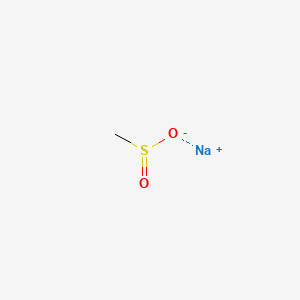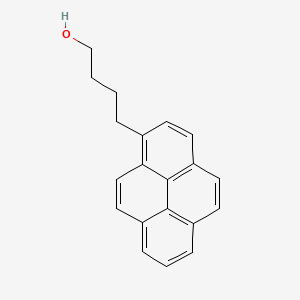![molecular formula C16H8F3N3O2S B1224850 S-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL] 5-(phenylethynyl)furan-2-carbothioate](/img/structure/B1224850.png)
S-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL] 5-(phenylethynyl)furan-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
S-[5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL] 5-(PHENYLETHYNYL)FURAN-2-CARBOTHIOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of S-[5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL] 5-(PHENYLETHYNYL)FURAN-2-CARBOTHIOATE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl and triazole groups may play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
S-[5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL] 5-(PHENYLETHYNYL)FURAN-2-CARBOTHIOATE can be compared with other compounds that contain similar functional groups, such as:
Furoic acid derivatives: These compounds also contain a furan ring and exhibit similar chemical properties.
Triazole derivatives:
Phenylethynyl derivatives: These compounds contain a phenylethynyl group and may have comparable chemical behavior.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H8F3N3O2S |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
S-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl] 5-(2-phenylethynyl)furan-2-carbothioate |
InChI |
InChI=1S/C16H8F3N3O2S/c17-16(18,19)14-20-15(22-21-14)25-13(23)12-9-8-11(24-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,20,21,22) |
InChI Key |
VNGWUVBXUIDQTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)SC3=NNC(=N3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)SC3=NNC(=N3)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)
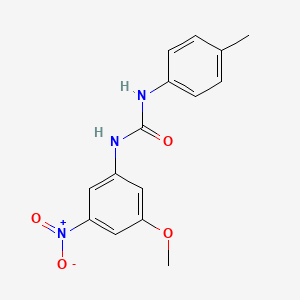
![N-CYCLOHEXYL-2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B1224772.png)
![(Z)-1-[5-(5-chloro-2-methylphenyl)furan-2-yl]-N-[4-(morpholin-4-yl)phenyl]methanimine](/img/structure/B1224773.png)
![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)
![2-[2,4-bis(4-ethoxyphenyl)-6-methyl-1-pyridin-1-iumyl]-N,N-diethylethanamine](/img/structure/B1224776.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1224777.png)
![N-(2,4-DIMETHYLPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA](/img/structure/B1224779.png)

